molecular formula C23H18N2O4 B508788 N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide CAS No. 684227-16-5

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide

Cat. No.: B508788
CAS No.: 684227-16-5
M. Wt: 386.4g/mol
InChI Key: BRYVVQRZFJXLGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through this method . The effects of solvent, molar equivalent of CAN (Ceric Ammonium Nitrate), and different temperatures have been investigated and optimum conditions were established .


Molecular Structure Analysis

The molecular structure of related compounds like Phenacetin has been well studied . The molecular formula of Phenacetin is C10H13NO2, with an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .


Chemical Reactions Analysis

The reactions of related compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields . It is shown that 2.8 mol eq. of CAN is sufficient for completing the oxidative N-dearylation of N-(4-ethoxyphenyl)-2-azetidinones .


Physical And Chemical Properties Analysis

Phenacetin, a related compound, is a white crystalline odorless substance . This organic compound is an acetanilide derivative and a close analog of paracetamol, with the hydroxyl group replaced with an ethanolic group .

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide is that it has been extensively studied and characterized, making it a useful tool for investigating the role of AR signaling in prostate cancer. However, one limitation is that it has not yet been tested in clinical trials, so its potential as a therapeutic agent is not yet fully understood.

Future Directions

There are a number of potential future directions for research on N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide. One area of interest is in developing combination therapies that include this compound and other agents that target AR signaling. Another area of interest is in investigating the potential of this compound for treating other types of cancer that are driven by AR signaling. Finally, further studies are needed to fully understand the potential advantages and limitations of this compound for use in clinical settings.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with phthalic anhydride to form 4-ethoxyphthalic anhydride. This intermediate is then reacted with phenylhydrazine to form the isoindole ring system. Finally, the carboxamide group is introduced by reacting the isoindole intermediate with the appropriate amine.

Scientific Research Applications

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide has been extensively studied for its potential applications in treating prostate cancer. It has been shown to inhibit AR signaling and suppress the growth of prostate cancer cells in vitro and in vivo. In addition, this compound has been shown to sensitize prostate cancer cells to radiation therapy, suggesting that it may have potential as a combination therapy.

Safety and Hazards

Phenacetin was withdrawn from medicinal use as dangerous from the 1970s . It was withdrawn in Canada in 1973, and by the U.S. Food and Drug Administration in 1983 .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the function of these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-29-18-11-9-16(10-12-18)24-21(26)15-8-13-19-20(14-15)23(28)25(22(19)27)17-6-4-3-5-7-17/h3-14H,2H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYVVQRZFJXLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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